molecular formula C14H14N2O3 B14813329 1-Morpholinoisoquinoline-3-carboxylic acid

1-Morpholinoisoquinoline-3-carboxylic acid

Cat. No.: B14813329
M. Wt: 258.27 g/mol
InChI Key: BBSKYGXVZBGECX-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)isoquinoline-3-carboxylic acid is a heterocyclic compound that features an isoquinoline core substituted with a morpholine ring at the 1-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(morpholin-4-yl)isoquinoline-3-carboxylic acid typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through methods such as the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride.

    Introduction of Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, isoquinoline can be reacted with morpholine in the presence of a suitable base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a suitable isoquinoline derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline core or the morpholine ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Substituted isoquinoline or morpholine derivatives.

Scientific Research Applications

1-(Morpholin-4-yl)isoquinoline-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(Morpholin-4-yl)isoquinoline: Lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.

    Isoquinoline-3-carboxylic acid: Lacks the morpholine ring, which may affect its binding affinity to certain targets.

    1-(Piperidin-4-yl)isoquinoline-3-carboxylic acid: Contains a piperidine ring instead of a morpholine ring, which may result in different pharmacokinetic properties.

Uniqueness: 1-(Morpholin-4-yl)isoquinoline-3-carboxylic acid is unique due to the presence of both the morpholine ring and the carboxylic acid group, which can influence its solubility, reactivity, and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

1-morpholin-4-ylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-14(18)12-9-10-3-1-2-4-11(10)13(15-12)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)

InChI Key

BBSKYGXVZBGECX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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